molecular formula C56H38N4 B12064667 3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine

3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine

Cat. No.: B12064667
M. Wt: 766.9 g/mol
InChI Key: SQUQZNGNCJQYAE-UHFFFAOYSA-N
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Description

3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine is a complex organic compound characterized by multiple pyridine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine typically involves multi-step organic reactions. These reactions often include:

    Suzuki Coupling Reactions: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.

    Stille Coupling Reactions: This method uses organotin compounds and halides, also in the presence of a palladium catalyst.

    Friedel-Crafts Alkylation: This reaction involves the alkylation of aromatic rings using alkyl halides and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its multiple pyridine and phenyl groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study interactions with proteins and nucleic acids due to its aromatic structure.

Medicine

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine involves its interaction with molecular targets such as proteins or enzymes. The compound’s multiple aromatic rings allow it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine lies in its multiple pyridine and phenyl groups, which provide a high degree of structural complexity and potential for diverse applications.

Properties

Molecular Formula

C56H38N4

Molecular Weight

766.9 g/mol

IUPAC Name

3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine

InChI

InChI=1S/C56H38N4/c1-7-41(39-17-23-57-24-18-39)27-45(11-1)51-31-53(47-13-3-9-43(29-47)49-15-5-21-59-37-49)35-55(33-51)56-34-52(46-12-2-8-42(28-46)40-19-25-58-26-20-40)32-54(36-56)48-14-4-10-44(30-48)50-16-6-22-60-38-50/h1-38H

InChI Key

SQUQZNGNCJQYAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CN=CC=C5)C6=CC=CC(=C6)C7=CC=NC=C7)C8=CC=CC(=C8)C9=CN=CC=C9)C1=CC=NC=C1

Origin of Product

United States

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